molecular formula C10H19N3O B13268386 (4-Methoxybutyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine

(4-Methoxybutyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B13268386
M. Wt: 197.28 g/mol
InChI Key: WTJGSMDDXLDKAQ-UHFFFAOYSA-N
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Description

(4-Methoxybutyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine is an organic compound with the molecular formula C10H19N3O It is characterized by the presence of a methoxybutyl group and a pyrazolylmethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxybutyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 4-methoxybutylamine with 3-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxybutyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methoxybutyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methoxybutyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxybutyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine
  • This compound derivatives
  • Other pyrazole-based amines

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity .

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

4-methoxy-N-[(5-methyl-1H-pyrazol-4-yl)methyl]butan-1-amine

InChI

InChI=1S/C10H19N3O/c1-9-10(8-12-13-9)7-11-5-3-4-6-14-2/h8,11H,3-7H2,1-2H3,(H,12,13)

InChI Key

WTJGSMDDXLDKAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)CNCCCCOC

Origin of Product

United States

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